4-Hydrazino-2,6,8-trimethylquinoline hydrochloride
CAS No.: 1171954-22-5
Cat. No.: VC15942555
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171954-22-5 |
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Molecular Formula | C12H16ClN3 |
Molecular Weight | 237.73 g/mol |
IUPAC Name | (2,6,8-trimethylquinolin-4-yl)hydrazine;hydrochloride |
Standard InChI | InChI=1S/C12H15N3.ClH/c1-7-4-8(2)12-10(5-7)11(15-13)6-9(3)14-12;/h4-6H,13H2,1-3H3,(H,14,15);1H |
Standard InChI Key | YIGPMBOZQYYMAL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C)NN)C.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a quinoline backbone with strategic substitutions:
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Hydrazino group (-NH-NH₂): Positioned at the 4th carbon, this moiety enhances reactivity through nucleophilic and redox properties.
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Methyl groups (-CH₃): Located at the 2nd, 6th, and 8th carbons, these substituents influence steric hindrance and electronic distribution, modulating solubility and target interactions.
The hydrochloride salt form improves stability and solubility in polar solvents, critical for in vitro assays.
Physicochemical Profile
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₆ClN₃ | |
Molecular Weight | 237.73 g/mol | |
Density | 1.2±0.1 g/cm³ (analog) | |
Boiling Point | 400.8±40.0 °C (analog) | |
LogP (Partition Coefficient) | ~3.37 (estimated) |
The moderate lipophilicity (LogP ≈ 3.37) suggests balanced membrane permeability, making it suitable for cellular studies.
Synthesis and Optimization
Synthetic Routes
While detailed industrial protocols remain proprietary, laboratory-scale synthesis typically involves:
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Quinoline Core Formation: Condensation of aniline derivatives with aldehydes or ketones under acidic conditions.
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Hydrazination: Introduction of hydrazine to the 4-position via nucleophilic substitution or metal-catalyzed coupling .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity.
Yield Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics.
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Temperature Control: Maintaining 60–80°C prevents thermal degradation during hydrazination .
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Catalytic Additives: Lewis acids (e.g., ZnCl₂) accelerate hydrazine incorporation, boosting yields to >75% .
Biological Activities and Applications
Antimicrobial Properties
In vitro studies on structural analogs demonstrate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The hydrazino group likely disrupts microbial cell membranes or enzyme systems.
Enzyme Inhibition
The hydrazino moiety chelates metal ions in enzyme active sites, inhibiting metalloproteases and oxidoreductases. For example, it suppresses angiotensin-converting enzyme (ACE) activity by 40% at 10 µM, suggesting antihypertensive applications .
Mechanistic Insights
Redox Activity
The hydrazino group undergoes reversible oxidation to diazenium intermediates, facilitating electron transfer in biological systems. This property underlies its pro-oxidant effects in cancer cells and antioxidant effects in normal cells.
Target Engagement
Molecular docking simulations predict high affinity for kinase domains (e.g., EGFR, IC₅₀ = 0.8 µM) and DNA topoisomerase II, aligning with observed antiproliferative effects .
Comparative Analysis with Structural Analogs
Compound | CAS Number | Key Differences | Bioactivity |
---|---|---|---|
4-Hydrazino-2,5,8-TMQ HCl | 1172431-20-7 | Methyl at 5th position | Enhanced antimicrobial action |
2-Hydrazino-4,6,8-TMQ | 568577-46-8 | Hydrazino at 2nd position | Lower solubility |
4-Hydroxy-2,6,8-TMQ | 15644-93-6 | Hydroxyl instead of hydrazino | Antioxidant properties |
Analog comparisons reveal that positional isomerism and functional group substitutions critically modulate bioavailability and target specificity .
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in animal models.
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Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency and selectivity.
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Combination Therapies: Explore synergies with existing antimicrobials or chemotherapeutics.
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